N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of benzyl, methyl, and phenyl groups attached to the core structure imparts unique chemical and biological properties to the compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazolo[3,4-b]pyridine derivatives, benzyl chloride, and phenyl derivatives.
Reaction Steps: The synthesis involves multiple steps, including:
Formation of the pyrazolo[3,4-b]pyridine core.
Introduction of the benzyl group via nucleophilic substitution.
Introduction of the phenyl groups through electrophilic aromatic substitution.
Final oxidation to introduce the carboxamide group.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxamide group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Typical reagents include halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve inhibition or activation of these targets, leading to downstream effects in biological pathways. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents.
Indole derivatives: These compounds have a similar heterocyclic structure but with an indole core instead of pyrazolo[3,4-b]pyridine.
Uniqueness: N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-benzyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-24-25(32)23(17-28-26(24)31(29-19)22-15-9-4-10-16-22)27(33)30(21-13-7-3-8-14-21)18-20-11-5-2-6-12-20/h2-17H,18H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRPHEFZVIAYMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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